N-(4-fluoro-2-methylphenyl)-2-({9-[(3-fluorophenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide
Description
This compound belongs to a class of sulfur-containing heterocyclic molecules characterized by a fused tricyclic core (thia-triazatricyclo[8.4.0.0²,⁷]tetradecahexaene) with sulfonamide and acetamide functional groups. Its structure features a 4-fluoro-2-methylphenyl group and a 3-fluorophenylmethyl substituent, which likely influence its electronic properties and binding interactions.
Properties
IUPAC Name |
N-(4-fluoro-2-methylphenyl)-2-[6-[(3-fluorophenyl)methyl]-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20F2N4O3S2/c1-16-11-19(28)9-10-21(16)30-24(33)15-36-26-29-13-23-25(31-26)20-7-2-3-8-22(20)32(37(23,34)35)14-17-5-4-6-18(27)12-17/h2-13H,14-15H2,1H3,(H,30,33) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVNWRVJDECEODO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NC(=O)CSC2=NC=C3C(=N2)C4=CC=CC=C4N(S3(=O)=O)CC5=CC(=CC=C5)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20F2N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparative Analysis with Structurally Analogous Compounds
The compound’s structural analogs share the tricyclic thia-triazatricyclo core but differ in substituents, impacting physicochemical properties, bioactivity, and pharmacokinetics. Below is a detailed comparison based on available evidence:
Table 1: Structural and Functional Comparison
Key Findings
Fluorine vs. Chlorine Substituents: The target compound’s 3-fluorophenylmethyl group (R1) may enhance metabolic stability compared to the 4-chlorophenyl analog , as fluorine’s smaller atomic radius reduces steric hindrance while maintaining electronegativity.
Similarity Indexing :
- Using Tanimoto coefficient-based similarity analysis (as described in ), the target compound shows ~65–75% structural similarity to analogs in Table 1. Computational models predict comparable pharmacokinetic profiles (e.g., logP ~3.2–3.8, PSA ~90–110 Ų), suggesting moderate oral bioavailability.
Synthetic Feasibility :
- The chloro- and methoxy-substituted analogs require fewer synthetic steps due to simpler substituents, whereas the target compound’s fluorinated groups may necessitate specialized fluorination protocols .
Biological Implications :
- Fluorinated analogs (target compound and ) are hypothesized to exhibit stronger binding to hydrophobic enzyme pockets (e.g., kinases or HDACs) compared to hydroxylated/methoxylated derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
